molecular formula C19H22N2O3S B6068800 N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide

N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide

Numéro de catalogue B6068800
Poids moléculaire: 358.5 g/mol
Clé InChI: QSOQZGNQOMMNNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as BMS-986165, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus.

Mécanisme D'action

N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a key role in cytokine signaling. By inhibiting TYK2, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide blocks the downstream signaling of cytokines that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have potent anti-inflammatory effects both in vitro and in vivo. In preclinical studies, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis. Additionally, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have a favorable safety profile with no significant adverse effects observed in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide is its selectivity for TYK2, which reduces the potential for off-target effects. Additionally, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several potential future directions for research on N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of interest is the potential use of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide in combination with other therapies for autoimmune diseases. Another area of interest is the potential use of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide in other inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to determine the safety and efficacy of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide in clinical trials.
Conclusion
N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases. Its selectivity for TYK2 and favorable pharmacokinetic profile make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide involves the reaction of 2-biphenylcarboxylic acid with piperidine, followed by the addition of methylsulfonyl chloride and subsequent purification steps. The final product is a white crystalline solid with a molecular weight of 423.5 g/mol.

Applications De Recherche Scientifique

N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied in vitro and in vivo for its potential therapeutic effects in autoimmune diseases. In preclinical studies, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are key mediators of autoimmune diseases. Additionally, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to reduce the activation of T-cells, which play a critical role in the pathogenesis of autoimmune diseases.

Propriétés

IUPAC Name

1-methylsulfonyl-N-(2-phenylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-25(23,24)21-13-7-10-16(14-21)19(22)20-18-12-6-5-11-17(18)15-8-3-2-4-9-15/h2-6,8-9,11-12,16H,7,10,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOQZGNQOMMNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.